5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione
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Overview
Description
5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group, an octylsulfanyl group, and a trione functionality, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Octylsulfanyl Group: The octylsulfanyl group can be introduced through nucleophilic substitution reactions using octylthiol and appropriate leaving groups.
Formation of the Trione Functionality: The trione functionality can be achieved through oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trione functionality, converting it to diols or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
2-Methylthiophene: A methyl-substituted thiophene.
3-Octylthiophene: An octyl-substituted thiophene.
Thiophene-2,5-dione: A thiophene derivative with a dione functionality.
Uniqueness
5-Methyl-4-(octylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the octylsulfanyl group enhances its solubility and potential for functionalization, while the trione functionality provides reactive sites for further chemical modifications.
Properties
CAS No. |
79552-46-8 |
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Molecular Formula |
C13H22O3S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-methyl-4-octylsulfanyl-1,1-dioxothiophen-3-one |
InChI |
InChI=1S/C13H22O3S2/c1-3-4-5-6-7-8-9-17-13-11(2)18(15,16)10-12(13)14/h3-10H2,1-2H3 |
InChI Key |
LGWOCHQRHLNWFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=C(S(=O)(=O)CC1=O)C |
Origin of Product |
United States |
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